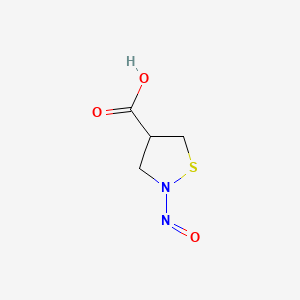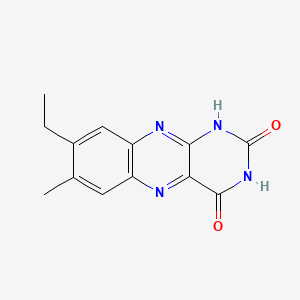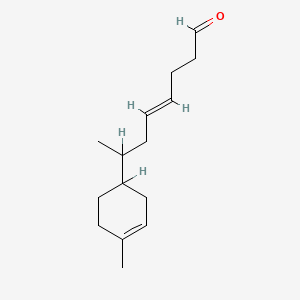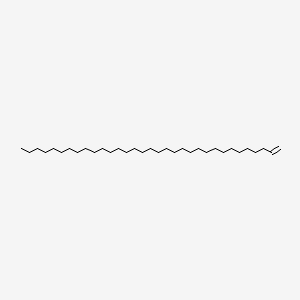
1-Tritriacontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tritriacontene is a long-chain hydrocarbon with the molecular formula C33H66 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond within its carbon chain. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tritriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of 1-tritriacontyne, which involves the addition of borane to the alkyne followed by oxidation to yield the alkene.
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process include high temperatures and the presence of a catalyst to facilitate the breaking of carbon-carbon bonds.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tritriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can convert it into 1-tritriacontane, a saturated hydrocarbon.
Substitution: Halogenation can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a is typically employed.
Substitution: like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Epoxides: and from oxidation.
1-Tritriacontane: from reduction.
Halogenated alkanes: from substitution.
Aplicaciones Científicas De Investigación
1-Tritriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior under various chemical reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the production of lubricants and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-tritriacontene involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved include:
Electrophilic addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical reactions: The double bond can also participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
- 1-Octadecene
- 1-Eicosene
- 1-Docosene
These compounds share similar reactivity patterns but differ in their chain lengths and specific applications.
Propiedades
Número CAS |
61868-11-9 |
|---|---|
Fórmula molecular |
C33H66 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
tritriacont-1-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-33H2,2H3 |
Clave InChI |
DRJAAODMPBOZLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


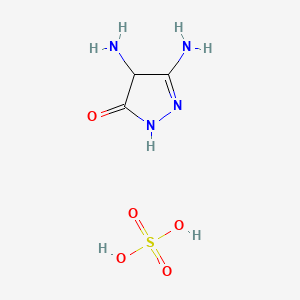




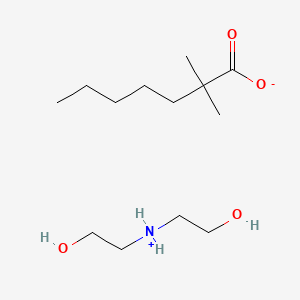
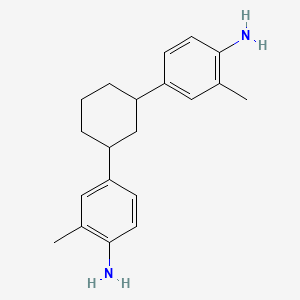

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
